

# Unveiling the Kinase Selectivity Profile of BI-860585: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**BI-860585** is recognized as a potent and selective ATP-competitive inhibitor of the mTOR kinase, a central regulator of cell growth and proliferation, targeting both mTORC1 and mTORC2 complexes.<sup>[1]</sup> Understanding the cross-reactivity of such a compound with closely related kinases is paramount for elucidating its mechanism of action and anticipating potential off-target effects. This guide provides a comparative analysis of the selectivity of **BI-860585** against other members of the Phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, a group of high molecular weight serine/threonine protein kinases that share sequence homology in their catalytic domains.

While extensive clinical trial data exists for **BI-860585**, a comprehensive public kinome scan detailing its specific activity against all PIKK family members and PI3K isoforms remains largely unavailable, partly due to the discontinuation of its clinical development. This guide, therefore, synthesizes the available information and presents a framework for evaluating kinase inhibitor selectivity, providing context with data on other well-characterized inhibitors.

## Comparative Selectivity of BI-860585

The PIKK family includes mTOR, Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), all of which are critical regulators of cellular responses to stress. Given the structural similarities in the ATP-binding pockets of these kinases, assessing the inhibitory activity of a compound across the family is a critical step in preclinical characterization.

Due to the lack of specific public data for **BI-860585**'s activity against other PIKKs and PI3K isoforms, the following table provides a comparative landscape of inhibitors targeting these kinases. This allows for an understanding of the types of selectivity profiles that are achievable within this kinase family.

| Kinase Target | BI-860585 IC50 (nM)                            | Representative Selective Inhibitor(s)        | Selective Inhibitor IC50 (nM) |
|---------------|------------------------------------------------|----------------------------------------------|-------------------------------|
| mTOR          | Potent (specific value not publicly available) | Rapamycin<br>(mTORC1), Torin 1<br>(mTORC1/2) | Varies by assay               |
| PI3K $\alpha$ | Data not publicly available                    | Alpelisib (BYL719)                           | ~5                            |
| PI3K $\beta$  | Data not publicly available                    | AZD8186                                      | ~4                            |
| PI3K $\gamma$ | Data not publicly available                    | Eganelisib (IPI-549)                         | ~23                           |
| PI3K $\delta$ | Data not publicly available                    | Idelalisib (CAL-101)                         | ~2.5[2]                       |
| ATM           | Data not publicly available                    | KU-60019                                     | ~6.3                          |
| ATR           | Data not publicly available                    | AZD6738<br>(Ceralasertib)                    | ~1                            |
| DNA-PKcs      | Data not publicly available                    | M3814 (Peposertib)                           | ~2.4                          |

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data for representative inhibitors are provided for comparative purposes.

## Signaling Pathway and Experimental Workflow

To understand the context of **BI-860585**'s activity and how its selectivity is determined, the following diagrams illustrate the PI3K/mTOR signaling pathway and a general workflow for assessing kinase inhibitor selectivity.

[Click to download full resolution via product page](#)

Caption: The PI3K/AKT/mTOR signaling pathway.



[Click to download full resolution via product page](#)

Caption: General workflow for kinase selectivity profiling.

## Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a series of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments typically employed in such a characterization.

### Biochemical Kinase Activity Assays (Kinome Scan)

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a broad spectrum of kinases.

- Principle: Recombinant kinases are incubated with a specific substrate and ATP (often radiolabeled, e.g., with  $^{33}\text{P}$ ). The inhibitor is added at various concentrations, and the transfer of the phosphate group to the substrate is measured. The reduction in phosphorylation in the presence of the inhibitor is quantified to determine its potency.
- General Protocol:
  - Assay Preparation: A multi-well plate is prepared with each well containing a specific purified kinase, its corresponding substrate, and an assay buffer containing cofactors (e.g.,  $\text{Mg}^{2+}$ ,  $\text{Mn}^{2+}$ ).
  - Compound Addition: The test compound (e.g., **BI-860585**) is serially diluted and added to the wells. A control group with a vehicle (e.g., DMSO) is included.
  - Reaction Initiation: The kinase reaction is initiated by the addition of ATP (e.g.,  $[\gamma^{33}\text{P}]ATP$ ).
  - Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.
  - Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. Other detection methods include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP consumption assays (e.g., ADP-Glo).
  - Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the vehicle control. IC<sub>50</sub> values are then determined by fitting the dose-response data to a sigmoidal curve.

## Cell-Based Target Engagement and Pathway Modulation Assays

These assays assess the ability of a compound to interact with its target kinase within a cellular context and inhibit downstream signaling pathways.

- Objective: To confirm target engagement in a physiological environment and to evaluate the functional consequences of target inhibition.
- Principle: Cells are treated with the inhibitor, and the phosphorylation status of the direct substrate of the target kinase or downstream signaling nodes is measured, typically by Western blotting or cellular immunoassays.
- General Protocol (Western Blotting):
  - Cell Culture and Treatment: A relevant cell line is cultured and then treated with various concentrations of the test compound for a specified duration.
  - Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.
  - Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent steps.
  - SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
  - Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream effectors (e.g., for mTOR inhibition, antibodies against phospho-S6K, total S6K, phospho-AKT, and total AKT).
  - Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
  - Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.

In conclusion, while **BI-860585** is established as a selective mTOR inhibitor, the precise extent of its cross-reactivity with other PI3K-related kinases is not publicly detailed. The experimental protocols outlined above represent the standard methodologies used to generate the

comprehensive selectivity data necessary for the thorough evaluation of any kinase inhibitor in a drug development program.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K $\delta$ -Selective and PI3K $\alpha$ / $\delta$ -Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Kinase Selectivity Profile of BI-860585: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192380#cross-reactivity-of-bi-860585-with-other-pi3k-related-kinases\]](https://www.benchchem.com/product/b1192380#cross-reactivity-of-bi-860585-with-other-pi3k-related-kinases)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)